3-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
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Overview
Description
3-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound that features a triazolo-thiazine core structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of forming hydrogen bonds with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate benzoyl chloride derivatives under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol and requires several hours to complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Oxidation/Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .
Scientific Research Applications
3-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting enzymes like PARP-1 and EGFR.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-triazolo[4,3-a]quinoxaline Derivatives: These compounds also have a triazole ring fused with another heterocycle and show antimicrobial and antiviral activities.
Uniqueness
3-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCHTYLPOYBBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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